L-Histidylglycylglycylglycyl-L-tryptophan
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Overview
Description
L-Histidylglycylglycylglycyl-L-tryptophan is a synthetic peptide composed of the amino acids L-histidine, glycine, and L-tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidylglycylglycylglycyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Histidylglycylglycylglycyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: The peptide can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: The histidine residue can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophiles such as alkyl halides.
Major Products
Oxidation: Kynurenine and other oxidized derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Substituted histidine derivatives.
Scientific Research Applications
L-Histidylglycylglycylglycyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Histidylglycylglycylglycyl-L-tryptophan involves its interaction with specific molecular targets. The histidine residue can bind to metal ions, while the tryptophan residue can participate in hydrophobic interactions. These interactions can modulate enzyme activity and protein-protein interactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar bioactive properties.
Glycyl-L-histidyl-L-tryptophan: Another peptide with comparable structure and function.
Uniqueness
L-Histidylglycylglycylglycyl-L-tryptophan is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its ability to interact with metal ions and participate in hydrophobic interactions makes it a valuable compound for various applications.
Properties
CAS No. |
549513-81-7 |
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Molecular Formula |
C23H28N8O6 |
Molecular Weight |
512.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C23H28N8O6/c24-16(6-14-8-25-12-30-14)22(35)29-10-20(33)27-9-19(32)28-11-21(34)31-18(23(36)37)5-13-7-26-17-4-2-1-3-15(13)17/h1-4,7-8,12,16,18,26H,5-6,9-11,24H2,(H,25,30)(H,27,33)(H,28,32)(H,29,35)(H,31,34)(H,36,37)/t16-,18-/m0/s1 |
InChI Key |
CDNOIDRMLMLWIU-WMZOPIPTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC3=CN=CN3)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC3=CN=CN3)N |
Origin of Product |
United States |
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